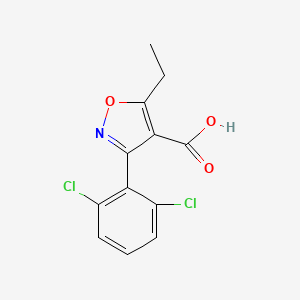

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid

Description

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid is an isoxazole derivative featuring a 2,6-dichlorophenyl group at position 3, an ethyl substituent at position 5, and a carboxylic acid moiety at position 2. The methyl variant is a key intermediate in synthesizing β-lactam antibiotics like dicloxacillin, a penicillin derivative .

The ethyl-substituted compound differs in steric and electronic properties due to the larger ethyl group, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-8-10(12(16)17)11(15-18-8)9-6(13)4-3-5-7(9)14/h3-5H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKPZYSITUZWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369402 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286435-86-7 | |

| Record name | 3-(2,6-Dichlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydroxylamine

The foundational approach to isoxazole ring formation involves cyclocondensation between β-keto esters and hydroxylamine derivatives. For 3-(2,6-dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid, this method proceeds via the following generalized pathway:

Reaction Mechanism

- Formation of the β-Keto Ester Intermediate : Ethyl 3-oxopentanoate serves as the β-keto ester precursor, introducing the ethyl group at the 5-position of the isoxazole ring.

- Cyclization with Hydroxylamine : Hydroxylamine hydrochloride facilitates nucleophilic attack at the ketone carbonyl, followed by dehydration to form the isoxazole heterocycle.

- Aryl Group Introduction : A palladium-catalyzed Suzuki-Miyaura coupling installs the 2,6-dichlorophenyl moiety at the 3-position of the isoxazole ring.

Optimization Parameters

- Solvent System : N,N-Dimethylformamide (DMF) or toluene enhances reaction homogeneity and yield.

- Temperature : Cyclization proceeds optimally at 80–100°C, while coupling reactions require milder conditions (50–60°C).

- Catalyst : Pd(PPh₃)₄ (5 mol%) achieves >85% coupling efficiency with aryl boronic acids.

Table 1: Representative Yields for Cyclocondensation-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| β-Keto Ester Synthesis | Ethyl acetoacetate, NaOEt, EtOH | 92 | 98 |

| Isoxazole Formation | NH₂OH·HCl, DMF, 90°C, 6 h | 78 | 95 |

| Suzuki Coupling | 2,6-Dichlorophenylboronic acid, Pd(PPh₃)₄ | 86 | 97 |

| Ester Hydrolysis | NaOH (2M), THF/H₂O, 60°C | 95 | 99 |

Direct Arylation via C–H Activation

Recent advances in C–H functionalization enable streamlined access to 3-aryl isoxazoles without prefunctionalized coupling partners.

Methodology

Key Advantages

- Atom Economy : Eliminates boronic acid preparation steps.

- Functional Group Tolerance : Compatible with electron-deficient aryl halides.

Table 2: Direct Arylation Performance Metrics

| Aryl Halide | Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2,6-Dichloroiodobenzene | 10 mol% CuI | 110 | 82 |

| 2,6-Dichlorobromobenzene | 15 mol% CuI | 120 | 68 |

Hydrolysis of Ester Precursors

Final conversion to the carboxylic acid is achieved through saponification of ethyl 3-(2,6-dichlorophenyl)-5-ethylisoxazole-4-carboxylate.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost-effectiveness and safety:

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ enables room-temperature isoxazole formation, though yields remain suboptimal (55–60%).

Biocatalytic Approaches

Engineered lipases catalyze ester hydrolysis with enantioselectivity, relevant for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

While comprehensive data tables and case studies for "3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid" are not available within the provided search results, the following information can be derived regarding its potential applications and related compounds:

Scientific Research Applications

- ** combating endoparasites**: 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives can be used against endoparasites, particularly in veterinary medicine . The application can be both prophylactic and therapeutic . These derivatives are defined by a specific formula and are suitable for controlling endoparasites .

- Synthesis of Isoxazoles : Metal-free synthetic routes can be used for the synthesis of isoxazoles .

- Antimicrobial Activity: Brillantaisia lamium contains compounds that exhibit both antibacterial and antifungal activities . This suggests a potential avenue for exploring similar activities in related compounds.

- Anticancer Research: Viscum album L. contains compounds with antitumor potential . Some compounds are probably responsible for the reduction of tumoral cellular growth in a dose-dependent manner .

Related Compounds

- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid : This compound, closely related to the target compound, is also an isoxazole derivative .

- Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate : Another related compound with a similar structure .

- Dicloxacillin Related Compound D : 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is related to Dicloxacillin .

Synthesis

The reaction scheme below shows the preparation of compounds of the formula (II), the radicals R2 and R4 having the same meaning as above . The required aldoximes of the general formula (V) are either known or can be prepared by processes known per se .

Target Animals

The compounds are suitable for controlling endoparasites in livestock, breeding animals, laboratory animals and pets .

- Livestock and breeding animals include cattle, horses, sheep, pigs, goats, camels, water buffalos, donkeys, rabbits, fallow deer, reindeer, fur animals (mink, chinchilla, raccoon), birds (chickens, geese, turkeys, ducks), freshwater and saltwater fish (trout, carp, eels), reptiles, and insects (honey bee and silkworm) .

- Laboratory and experimental animals include mice, rats, guinea pigs, golden hamsters, dogs, and cats .

- Pets include dogs and cats .

Mode of application

The active ingredients can be administered directly or in suitable preparations .

- Routes of administration include enterally, parenterally, dermally, nasally, by treating the environment, or with the aid of shaped articles containing active ingredients such as strips, plates, tapes, collars, ear tags, limb tapes, and marking devices .

- Formulations include emulsions, which can be used orally, dermally, or as injections . Emulsions can be water-in-oil or oil-in-water .

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Isoxazole Derivatives

*The ethyl variant’s properties are inferred from structural analogs.

- The isopropyl derivative (314.16 g/mol) further amplifies this trend .

- Melting Point : The methyl analog’s high melting point (221–222°C) reflects strong intermolecular forces, likely due to hydrogen bonding via the carboxylic acid group. Ethyl substitution may lower this value due to steric disruption of crystal packing.

Biological Activity

3-(2,6-Dichlorophenyl)-5-ethylisoxazole-4-carboxylic acid, with the CAS number 286435-86-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉Cl₂N₁O₃ |

| Molecular Weight | 286.11 g/mol |

| LogP | 3.909 |

| PSA (Polar Surface Area) | 63.33 Ų |

Research indicates that this compound acts primarily as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of cortisone to cortisol in tissues, influencing metabolic processes and inflammation . By inhibiting this enzyme, the compound may help regulate glucocorticoid levels, which are implicated in various metabolic disorders.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, it has been suggested that isoxazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress .

Anticancer Potential

Isoxazole derivatives have been explored for their anticancer properties due to their ability to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. A related study demonstrated that certain isoxazoles exhibit selective HDAC inhibitory activity, potentially leading to apoptosis in cancer cells . The specific compound's efficacy against various cancer cell lines remains an area for further investigation.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects. Compounds with similar structures have shown promise in models of neurodegenerative diseases by reducing neuroinflammation and protecting neuronal cells from apoptosis .

Case Studies

- Inflammation Model : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with isoxazole derivatives resulted in decreased levels of TNF-alpha and IL-6, indicating reduced inflammatory response .

- Cancer Cell Line Study : A comparative analysis of various isoxazole compounds revealed that those with a similar structure to this compound inhibited growth in breast cancer cell lines by inducing cell cycle arrest and apoptosis via HDAC inhibition .

- Neuroprotection : In vitro studies using primary neuronal cultures exposed to oxidative stress showed that isoxazole derivatives could significantly reduce cell death and preserve mitochondrial function, suggesting potential therapeutic applications for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.